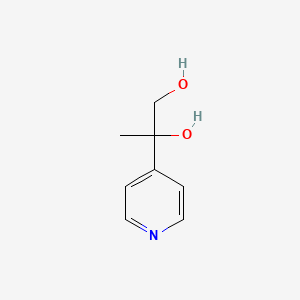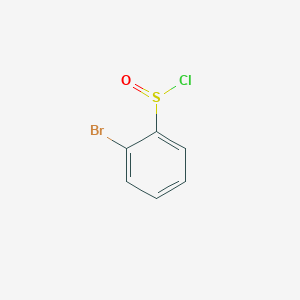
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester is a chemical compound with the molecular formula C12H12N2O8 and a molecular weight of 312.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the reaction of succinic anhydride with N-hydroxysuccinimide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functional derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Mécanisme D'action
The mechanism of action of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester involves its ability to form stable covalent bonds with various functional groups. This property makes it useful in the modification of biomolecules and the development of drug delivery systems . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester include:
N-Hydroxysuccinimide: A commonly used reagent in organic synthesis and bioconjugation.
Succinic Anhydride: A precursor in the synthesis of various succinate derivatives.
N-Succinimidyl Esters: A class of compounds used in the modification of biomolecules.
Uniqueness
What sets this compound apart from these similar compounds is its ability to form stable covalent bonds with a wide range of functional groups, making it highly versatile in various scientific applications .
Propriétés
Formule moléculaire |
C8H8NO6- |
|---|---|
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C8H9NO6/c10-5-1-2-6(11)9(5)15-8(14)4-3-7(12)13/h1-4H2,(H,12,13)/p-1 |
Clé InChI |
QXZGLTYKKZKGLN-UHFFFAOYSA-M |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,4-Dihydroxy-5-isopropyl-phenyl)[5-(4-methyl-piperazin-1-yl)-1,3-di-hydro-isoindol-2-yl]-methanone](/img/structure/B8447529.png)


![3-isopropylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8447540.png)
![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine](/img/structure/B8447548.png)






